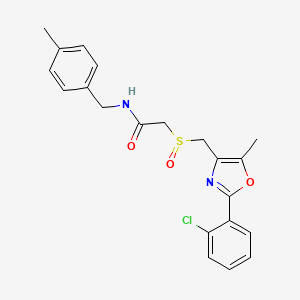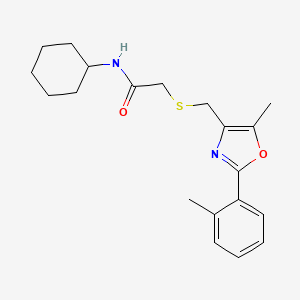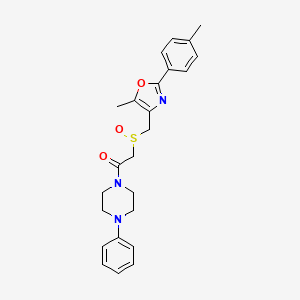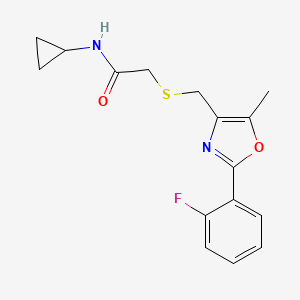
2-(((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-332074 is a chemical compound with the molecular formula C21H17N3O3. It is known for its role as a casein kinase 1δ inhibitor, which makes it significant in various scientific research fields, particularly in the study of neurodegenerative disorders .
Vorbereitungsmethoden
The synthesis of WAY-332074 involves several steps. The compound is typically prepared through a series of organic reactions, starting with the appropriate benzamide and pyridine derivatives. The reaction conditions often include the use of solvents like dichloromethane and methanol, and the process may involve heating to specific temperatures to facilitate the reactions . Industrial production methods for WAY-332074 are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
WAY-332074 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
WAY-332074 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool for studying the role of casein kinase 1δ in cellular processes.
Medicine: It is investigated for its potential therapeutic effects in neurodegenerative disorders, such as Alzheimer’s disease.
Industry: It may be used in the development of new pharmaceuticals and chemical products .
Wirkmechanismus
WAY-332074 exerts its effects by inhibiting the activity of casein kinase 1δ. This enzyme is involved in various cellular processes, including the regulation of circadian rhythms and cell cycle progression. By inhibiting this enzyme, WAY-332074 can modulate these processes, which is particularly useful in the study of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
WAY-332074 can be compared with other casein kinase inhibitors, such as WAY-311066 and WAY-321539. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. WAY-332074 is unique in its specific inhibition of casein kinase 1δ, making it a valuable tool for targeted research .
Similar Compounds
WAY-311066: Another casein kinase 1δ inhibitor with similar applications in neurodegenerative research.
WAY-321539: A compound with a different molecular structure but similar inhibitory effects on casein kinase
Eigenschaften
Molekularformel |
C21H21ClN2O3S |
|---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O3S/c1-14-7-9-16(10-8-14)11-23-20(25)13-28(26)12-19-15(2)27-21(24-19)17-5-3-4-6-18(17)22/h3-10H,11-13H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
OXXJGHNUOYYVIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)CS(=O)CC2=C(OC(=N2)C3=CC=CC=C3Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816243.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816246.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816248.png)

![2-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfinyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B10816260.png)
![2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816262.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]ethanone](/img/structure/B10816266.png)

![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B10816279.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide](/img/structure/B10816291.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B10816303.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B10816306.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10816314.png)